molecular formula C13H15NO2 B2384946 Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 174456-80-5

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B2384946
CAS RN: 174456-80-5
M. Wt: 217.268
InChI Key: YGNSZJXUFXZCPP-GDNZZTSVSA-N
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Description

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 174456-80-5 . It has a molecular weight of 217.27 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-benzyl-3-azabicyclo [3.1.0]hexane-6-carboxylate . The InChI code for this compound is 1S/C15H19NO2/c1-2-18-15 (17)14-12-9-16 (10-13 (12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has a number of potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, which are of interest in a variety of fields such as catalysis, materials science, and biochemistry. This compound has also been used in the synthesis of peptides, which can be used in drug discovery and other biological applications.

Mechanism of Action

The mechanism of action of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is not yet fully understood. However, it is known that the compound forms a stable complex with transition metals, which can then be used in a variety of reactions. In addition, the compound has been found to have an effect on the biochemical and physiological properties of cells, suggesting a potential role in biological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In cell cultures, the compound has been found to increase the production of proteins, suggesting a role in the regulation of gene expression. In addition, the compound has been found to have an effect on the expression of certain enzymes, suggesting a role in metabolic processes.

Advantages and Limitations for Lab Experiments

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has a number of advantages for laboratory experiments. The compound is relatively stable, and can be synthesized in a single step with good yields. Additionally, the compound is not toxic, and can be used in a variety of reactions without posing a risk to the environment. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. One potential area of research is the further investigation of the compound’s biochemical and physiological effects. Additionally, the compound’s potential applications in the synthesis of complex molecules could be explored further. Finally, the compound could be used in the development of new catalysts or materials with novel properties.

Synthesis Methods

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized using a number of methods, including the Grubbs-Hoveyda-type olefin metathesis reaction. This method involves reacting an alkene with a Grubbs-Hoveyda catalyst, followed by an acid-catalyzed cyclization reaction to form the bicyclic this compound molecule. The reaction is relatively simple and can be carried out in a single step with good yields.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSZJXUFXZCPP-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143842
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174456-80-5
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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